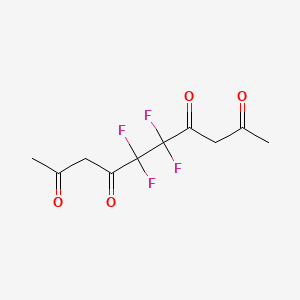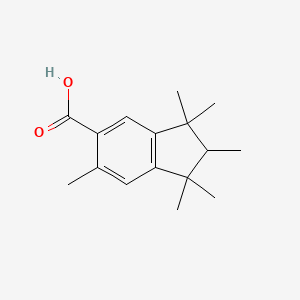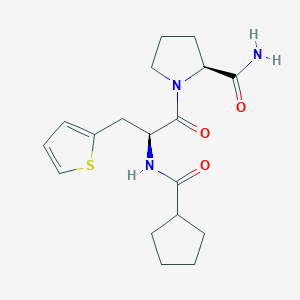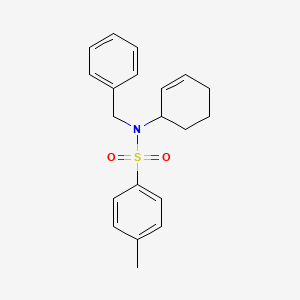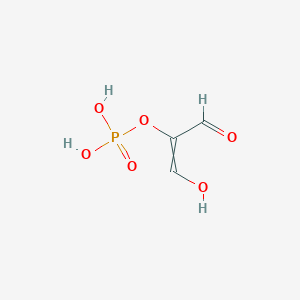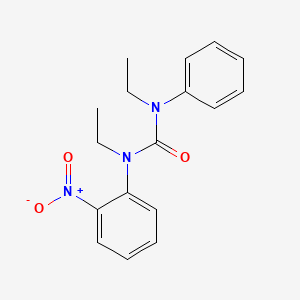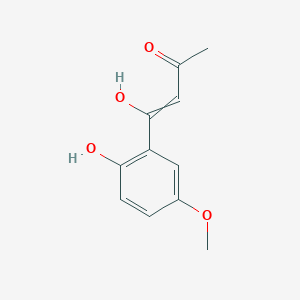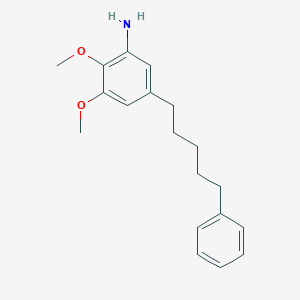![molecular formula C17H13BrN2O B14491776 2-{2-[4-(Bromomethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole CAS No. 63443-13-0](/img/structure/B14491776.png)
2-{2-[4-(Bromomethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[4-(Bromomethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to an ethenyl group and a phenyl-substituted oxadiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(Bromomethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole typically involves multiple steps:
Preparation of Intermediate Compounds: The initial step involves the preparation of intermediate unsymmetrical N,N’-diacylhydrazines, which are then brominated at the terminal alkyl position.
Cyclization: The brominated intermediates undergo cyclization to form the 1,3,4-oxadiazole ring.
Substitution: The final step involves the substitution of the brominated intermediate with the desired phenyl and ethenyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to be efficient in producing 1,3,4-oxadiazole derivatives. This method involves the cyclodehydration of unsymmetrical N,N’-diacylhydrazines under microwave irradiation .
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[4-(Bromomethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl and ethenyl groups.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted oxadiazole derivative.
Wissenschaftliche Forschungsanwendungen
2-{2-[4-(Bromomethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes and sensors.
Wirkmechanismus
The mechanism of action of 2-{2-[4-(Bromomethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole involves its interaction with molecular targets and pathways in biological systems. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to modifications that affect their function. The oxadiazole ring can participate in electron transfer processes, contributing to the compound’s electronic and optical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{2-[4-(Methoxyphenyl)ethenyl}-5-phenyl-1,3,4-oxadiazole: Similar structure but with a methoxy group instead of a bromomethyl group.
2-{2-[4-(Chloromethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-{2-[4-(Methyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole: Similar structure but with a methyl group instead of a bromomethyl group.
Eigenschaften
CAS-Nummer |
63443-13-0 |
|---|---|
Molekularformel |
C17H13BrN2O |
Molekulargewicht |
341.2 g/mol |
IUPAC-Name |
2-[2-[4-(bromomethyl)phenyl]ethenyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H13BrN2O/c18-12-14-8-6-13(7-9-14)10-11-16-19-20-17(21-16)15-4-2-1-3-5-15/h1-11H,12H2 |
InChI-Schlüssel |
NDPCKZUZPACHJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C=CC3=CC=C(C=C3)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


